(5-Iodopyridin-3-yl)methanol
Overview
Description
(5-Iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6INO and a molecular weight of 235.02 g/mol . It is a derivative of pyridine, a heterocyclic aromatic compound, and contains an iodine atom at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-iodopyridine with formaldehyde in the presence of a reducing agent to yield (5-Iodopyridin-3-yl)methanol . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Iodopyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding pyridinylmethanol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Iodopyridine-3-carboxaldehyde or 5-Iodopyridine-3-carboxylic acid.
Reduction: 5-Hydroxypyridin-3-ylmethanol.
Substitution: Various substituted pyridinylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Iodopyridin-3-yl)methanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Iodopyridin-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The iodine atom and hydroxymethyl group may play a role in its binding affinity and reactivity with target molecules . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-Iodopyridin-2-yl)methanol: Similar structure but with the iodine atom at the 6-position and the hydroxymethyl group at the 2-position.
(2-Amino-5-iodopyridin-3-yl)methanol: Contains an amino group in addition to the iodine and hydroxymethyl groups.
(5-Methylimidazo[1,2-a]pyridin-3-yl)methanol: Contains a methyl group instead of an iodine atom.
Uniqueness
(5-Iodopyridin-3-yl)methanol is unique due to the specific positioning of the iodine atom and hydroxymethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications .
Properties
IUPAC Name |
(5-iodopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAESWHLLEUUMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640075 | |
Record name | (5-Iodopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72299-58-2 | |
Record name | (5-Iodopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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